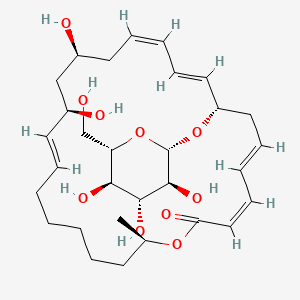![molecular formula C12H16ClN3 B1493032 7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2090914-26-2](/img/structure/B1493032.png)
7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole
Übersicht
Beschreibung
Pyrazole is an organic compound and a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse functionality and stereochemical complexity .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various methods. For instance, the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, starting from pyrazole aldehyde, a synthetic route for oxazole ring-containing pyrazole derivatives has been reported .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Synthesis and Antidiabetic Studies : A study by Ibraheem et al. (2020) demonstrated the synthesis of novel benzimidazole-pyrazoline hybrid molecules with potential antidiabetic applications. These compounds, synthesized through a multistep reaction, were found to inhibit α-glucosidase effectively, indicating their potential for diabetes management Ibraheem et al., 2020.
Proton Conducting Polymers and Liquids : Kreuer et al. (1998) explored the properties of imidazole (pyrazole) in polymers and liquids, highlighting its use in creating protonic defects and mobility of protons. These findings suggest applications in electrochemical cells, including fuel cells and batteries Kreuer et al., 1998.
Green Synthesis of Pyrazoles : Moosavi-Zare et al. (2013) reported the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazoles, underlining the method's efficiency and environmental friendliness Moosavi-Zare et al., 2013.
Antitumor Applications : Stevens et al. (1984) synthesized imidazotetrazines with notable antitumor activities, suggesting their potential as broad-spectrum antitumor agents Stevens et al., 1984.
Metal Complexes and Ligands : The study by Mani and Scapacci (1976) on chromium(II) complexes with pyrazoles and imidazoles as ligands offers insights into the structural and magnetic properties of these complexes, indicating their potential in material science Mani & Scapacci, 1976.
Crystal Structure Analysis : Li et al. (2009) focused on the synthesis and crystal structure of a related compound, providing valuable information for the design and development of new chemical entities Li et al., 2009.
Anticancer and Antioxidant Properties : Various studies have explored the synthesis of imidazole and pyrazole derivatives for their anticancer and antioxidant activities. For example, Kamal et al. (2011) synthesized oxindole derivatives of imidazo[1,5-a]pyrazines with significant anticancer activity Kamal et al., 2011.
Wirkmechanismus
- In pathogenic bacteria, SDH provides energy for growth, making it an attractive target for fungicides .
- This disruption leads to energy depletion and ultimately results in the death of the pathogen .
- Downstream effects include reduced ATP production, disruption of cellular metabolism, and inhibition of fungal growth .
Target of Action
Mode of Action
- acts as a succinate dehydrogenase inhibitor (SDHI) .
Biochemical Pathways
Pharmacokinetics
- The compound is absorbed after administration. It distributes to target tissues, including fungal cells. Metabolism occurs, likely involving liver enzymes. Elimination primarily occurs via urine or feces.
Result of Action
Action Environment
- Optimal efficacy may vary with temperature. Alkaline or acidic conditions could influence stability. Moisture affects persistence and activity. Photodegradation may occur.
Safety and Hazards
Zukünftige Richtungen
The development of new antimicrobial drugs is a major goal in the context of today’s global health challenges. Pyrazole derivatives, due to their wide range of biological activities, can be used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .
Eigenschaften
IUPAC Name |
7-(chloromethyl)-1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOYUZCXLSZART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CCl)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methyl-5,7-diazaspiro[2.5]octan-6-one](/img/structure/B1492953.png)




![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492961.png)





